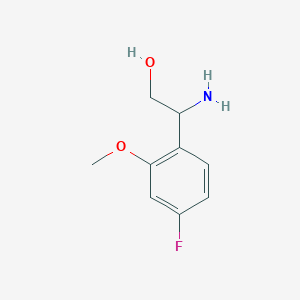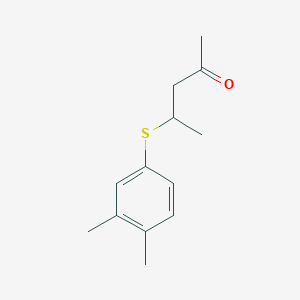
4-((3,4-Dimethylphenyl)thio)pentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-Dimethylphenyl)thio)pentan-2-one is an organic compound with the molecular formula C13H18OS It is a thioether derivative of pentanone, characterized by the presence of a 3,4-dimethylphenyl group attached to a sulfur atom, which is further connected to a pentan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dimethylphenyl)thio)pentan-2-one typically involves the reaction of 3,4-dimethylthiophenol with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the thiol group and facilitate the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, bases, and reaction conditions would be tailored to maximize efficiency and minimize costs .
化学反应分析
Types of Reactions
4-((3,4-Dimethylphenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, tetrahydrofuran, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers depending on the nucleophile used.
科学研究应用
4-((3,4-Dimethylphenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may interact with biological targets and pathways, making it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its unique structure allows for the modification and optimization of its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((3,4-Dimethylphenyl)thio)pentan-2-one depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes, receptors, or other molecular targets. The thioether and carbonyl groups can participate in various biochemical reactions, influencing cellular processes and pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
2,4-Dimethyl-3-pentanone: A structurally related ketone with similar reactivity but lacking the thioether group.
3,4-Dimethylthiophenol: The precursor to 4-((3,4-Dimethylphenyl)thio)pentan-2-one, containing the same aromatic thioether moiety.
4-Methylthio-2-pentanone: Another thioether ketone with a different substitution pattern on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both the 3,4-dimethylphenyl and thioether groups, which confer distinct chemical and physical properties.
属性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC 名称 |
4-(3,4-dimethylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-9-5-6-13(7-10(9)2)15-12(4)8-11(3)14/h5-7,12H,8H2,1-4H3 |
InChI 键 |
VMHGQVABYWVNJW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)SC(C)CC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


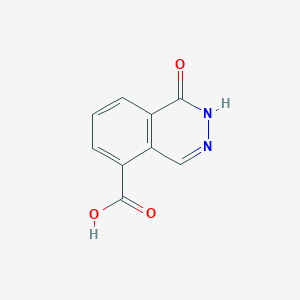
![3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13505369.png)
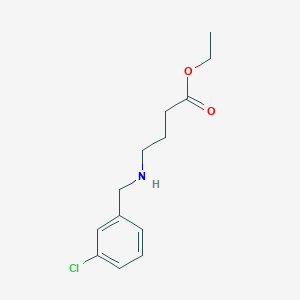

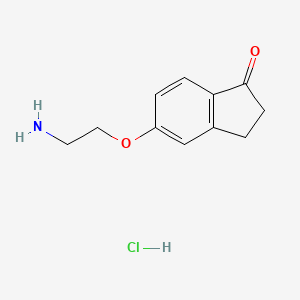
![tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate](/img/structure/B13505388.png)
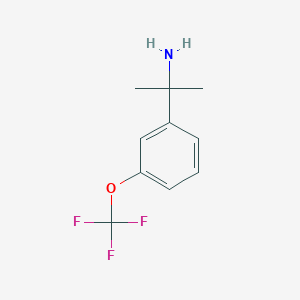
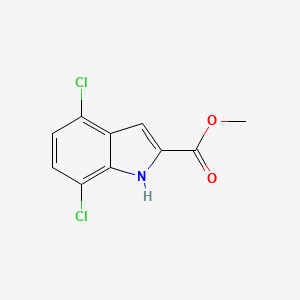

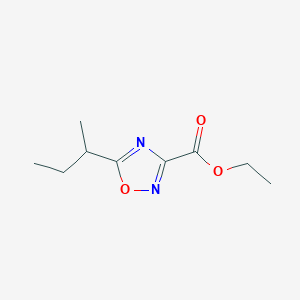
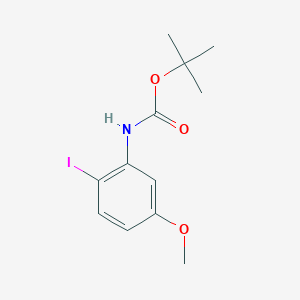
amine](/img/structure/B13505444.png)
![rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13505450.png)
